molecular formula C12H8ClF2P B1587507 Bis(4-fluorophenyl)chlorophosphine CAS No. 23039-97-6

Bis(4-fluorophenyl)chlorophosphine

Cat. No.: B1587507
CAS No.: 23039-97-6
M. Wt: 256.61 g/mol
InChI Key: PYFWYPBHSZATST-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)chlorophosphine is a chemical compound with the molecular formula C₁₂H₈ClF₂P. It consists of two phenyl rings, each substituted with a fluorine atom at the para-position, and a phosphorus atom bonded to a chlorine atom. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

  • Phosphorus Trichloride Route: One common method involves the reaction of phosphorus trichloride (PCl₃) with 4-fluorophenyl magnesium bromide (Grignard reagent) to form this compound.

  • Direct Halogenation: Another approach is the direct halogenation of Bis(4-fluorophenyl)phosphine using chlorine gas in the presence of a suitable catalyst.

Industrial Production Methods:

  • Batch Process: In industrial settings, this compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form Bis(4-fluorophenyl)phosphine oxide.

  • Reduction: Reduction reactions can convert this compound to Bis(4-fluorophenyl)phosphine.

  • Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as alcohols or amines, to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as methanol (CH₃OH) and ammonia (NH₃) are typically employed.

Major Products Formed:

  • Oxidation: Bis(4-fluorophenyl)phosphine oxide

  • Reduction: Bis(4-fluorophenyl)phosphine

  • Substitution: Various phosphine derivatives depending on the nucleophile used

Scientific Research Applications

Bis(4-fluorophenyl)chlorophosphine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

  • Chemistry: It serves as a building block for synthesizing complex phosphorus-containing compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a reagent in biochemical assays.

  • Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis(4-fluorophenyl)chlorophosphine exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of a phosphine oxide. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with biological molecules or chemical substrates through its phosphorus and fluorine atoms.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)phosphine: Similar structure but lacks the chlorine atom.

  • Bis(4-fluorophenyl)phosphine oxide: Oxidized form of Bis(4-fluorophenyl)phosphine.

  • Bis(4-fluorophenyl)methanol: Contains a methanol group instead of the phosphorus atom.

Uniqueness: Bis(4-fluorophenyl)chlorophosphine is unique due to its combination of fluorine atoms and the presence of a chlorine atom bonded to phosphorus. This combination imparts distinct chemical reactivity and makes it suitable for a wide range of applications that other similar compounds cannot fulfill.

Properties

IUPAC Name

chloro-bis(4-fluorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFWYPBHSZATST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402631
Record name BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23039-97-6
Record name Chlorobis(4-fluorophenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23039-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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